Metrizoate, commonly known as metrizoate, is a triiodinated benzoic acid derivative. [] It is primarily recognized as a radiocontrast agent used in various imaging techniques due to its ability to absorb X-rays. [] While its medical applications are well documented, this analysis will focus solely on its scientific research applications outside the scope of drug usage.
Metrizoic acid can be synthesized through various chemical methods. One common approach involves the iodination of benzoic acid derivatives, wherein iodine atoms replace hydrogen atoms on the benzene ring.
The synthesis can also involve complex multi-step processes that include the formation of intermediates like N-methylacetamido derivatives before final iodination occurs .
Metrizoic acid features a complex molecular structure characterized by:
Metrizoic acid participates in several chemical reactions, primarily involving its functional groups:
The stability and reactivity of metrizoic acid are influenced by its molecular structure and the presence of electron-withdrawing iodine atoms .
The primary mechanism of action of metrizoic acid as a contrast medium involves its ability to absorb X-rays due to the high atomic number of iodine. When injected into the bloodstream or body cavities:
This property is crucial for procedures such as angiography and computed tomography scans, where clear differentiation between vascular structures and surrounding tissues is necessary .
Metrizoic acid exhibits several notable physical and chemical properties:
Thermodynamic properties such as heat capacity, entropy, and enthalpy changes have been studied using computational methods like Density Functional Theory (DFT), revealing insights into its behavior under varying temperatures .
Metrizoic acid's primary application lies in medical imaging as a contrast medium:
Despite its withdrawal from the market due to safety concerns, research continues into alternative formulations that maintain efficacy while minimizing adverse effects .
Metrizoic acid emerged in the 1960s as a pivotal ionic monomeric contrast agent for cardiovascular and urinary tract imaging. Its development addressed critical limitations of earlier high-osmolality contrast media (HOCM), such as sodium diatrizoate, which exhibited osmolality exceeding 1,500 mOsm/kg—nearly five times plasma osmolality. Metrizoic acid formulations (e.g., Isopaque Coronar 370) delivered iodine concentrations of 370–440 mg/ml, enabling enhanced vascular opacification [1] [2]. This was achieved through its tri-iodinated benzene core (molecular formula: C~12~H~11~I~3~N~2~O~4~), which provided optimal radiodensity while reducing osmotic load compared to predecessors [3] [4].
Clinical studies in femoral and coronary angiography demonstrated its improved safety profile. Nitter-Hauge et al. (1976) documented over 10,000 injections in 2,028 patients, noting reliable hemodynamic stability during cardiac examinations despite rare complications like ventricular fibrillation during right coronary artery injections [3]. The agent’s efficacy stemmed from its balanced sodium-calcium-meglumine salts, which mitigated cardiotoxicity. For example, calcium metrizoate (CAS 20828-80-2) and meglumine metrizoate (CAS 7241-11-4) reduced the risk of hypotension observed with sodium-dominated formulations [1] [7]. Nevertheless, metrizoate’s osmolality (~2,100 mOsm/kg for 370 mgI/ml) remained significantly hypertonic, causing discomfort and allergic reactions in sensitive patients [2] [4].
Table 1: Physicochemical Properties of Metrizoic Acid and Its Salts
Property | Metrizoic Acid | Calcium Metrizoate | Meglumine Metrizoate |
---|---|---|---|
Molecular Weight | 627.94 g/mol | 635 g/mol* | 809 g/mol* |
Iodine Concentration | N/A | 370–440 mg/ml | 370–440 mg/ml |
Osmolality (370 mgI/ml) | ~2,100 mOsm/kg | ~2,100 mOsm/kg | ~2,100 mOsm/kg |
Viscosity (37°C) | 3.4 cP | 3.4 cP | 3.4 cP |
CAS Number | 1949-45-7 | 20828-80-2 | 7241-11-4 |
Sources: [2] [3] [4]Note: Molecular weights vary slightly depending on counterion ratios.
Metrizoic acid’s structural innovations directly catalyzed the development of low-osmolality contrast media (LOCM). Its acetylated amine groups inspired Nyegaard & Co.’s synthesis of metrizamide (1972), the first nonionic LOCM, created by conjugating metrizoic acid with glucosamine [1] [6]. This reduced osmolality to 485 mOsm/kg—below the vascular pain threshold (600–700 mOsm/kg)—while maintaining iodine content [1]. Metrizamide’s clinical success was transformative: 20-patient trials showed eliminated vascular pain during femoral angiography and reduced cardiac depression compared to ionic agents [1]. However, its instability during autoclave sterilization and high production costs limited widespread use [1] [6].
Metrizoic acid’s molecular architecture provided the template for subsequent LOCM generations. Researchers replaced ionic carboxyl groups with non-ionizing hydrophilic moieties, yielding monomers like iopamidol and iohexol. These achieved an iodine-to-particle ratio of 3:1 (vs. metrizoate’s 1.5:1), slashing osmolality to 600–800 mOsm/kg [1] [6]. The French-British collaboration on ioxaglate (Hexabrix) further optimized this approach. By dimerizing two metrizoate-derived benzene rings—one ionic and one nonionic—they maintained the 3:1 ratio while reducing nausea compared to earlier ionic media [1]. By the 1980s, these advances yielded agents with autoclavable stability, lower viscosity, and reduced manufacturing costs, cementing LOCM as clinical standards [1].
Table 2: Osmolality Evolution from Metrizoic Acid to Modern Contrast Media
Contrast Media Generation | Example Agents | Iodine:Particle Ratio | Osmolality (mOsm/kg) |
---|---|---|---|
High-Osmolality Ionic Monomers | Metrizoic acid, Diatrizoate | 1.5:1 | 1,500–2,100 |
Low-Osmolality Ionic Dimers | Ioxaglate (Hexabrix) | 3:1 | 580–600 |
Low-Osmolality Nonionic Monomers | Iohexol, Iopamidol | 3:1 | 520–844 |
Iso-Osmolality Nonionic Dimers | Iodixanol (Visipaque) | 6:1 | 290–320 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7